
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Aplicaciones Científicas De Investigación
Chemical Inhibitors in Drug Metabolism
Research on chemical inhibitors like 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol has highlighted its importance in understanding drug metabolism and predicting drug-drug interactions (DDIs). These inhibitors are crucial for in vitro assessment of Cytochrome P450 (CYP) isoforms' contribution to the metabolism of various drugs, helping to decipher the involvement of specific CYP isoforms in the liver. Such knowledge is vital for anticipating potential DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Role in Anticancer Agents
The structural features of pyrazoline derivatives, including the core found in 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol, make them promising candidates for anticancer agents. These compounds are explored for their high biological activity and potential in drug development, underlining the versatility and application of pyrazoline in medicinal chemistry (Ray et al., 2022).
Anti-Inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, which share structural similarities with the compound of interest, have been studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the pyrazole nucleus, significantly impacts the activity profile of these compounds, suggesting a wide range of potential therapeutic applications (Kaur et al., 2015).
Synthesis of 5H-Pyrano[2,3-d]Pyrimidine Scaffolds
Research has also focused on the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. The synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives using various catalysts highlights the importance of exploring novel synthetic pathways for the development of lead molecules, which could include derivatives of 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(trifluoromethyl)piperidin-4-ol (Parmar et al., 2023).
Propiedades
IUPAC Name |
[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-16-8(2-5-15-16)9(18)17-6-3-10(19,4-7-17)11(12,13)14/h2,5,19H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZGEHRTRNFCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)
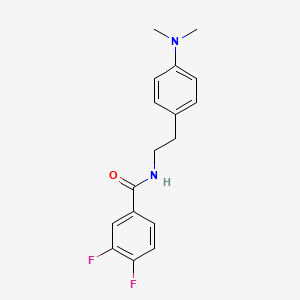
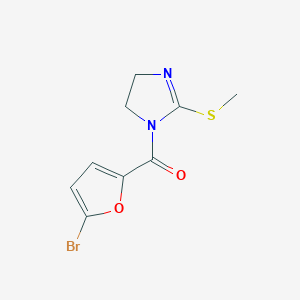
![3-Cyclobutyl-6-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706895.png)
![4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B2706896.png)
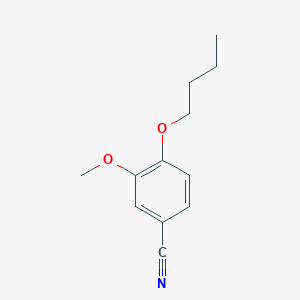
![ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2706899.png)

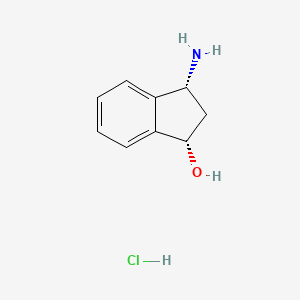
![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)
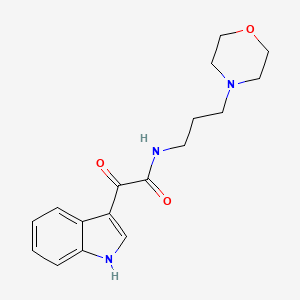
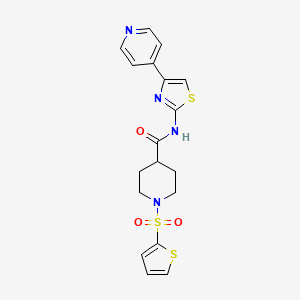
![2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2706910.png)
![[7]Cycloparaphenylene](/img/structure/B2706911.png)